Matrine is a quinolizidine alkaloid primarily isolated from the roots, stems, and fruits of Sophora flavescens Ait., a plant belonging to the Leguminosae family [, , , , ]. It is a major bioactive component and is often found alongside its structural isomer, oxymatrine [, , ]. Matrine is recognized for its significant antitumor, antiviral, anti-inflammatory, and insecticidal properties, attracting considerable research interest for its potential therapeutic applications [, , , , , , , , , , , , ].
Matrine is primarily extracted from the roots of Sophora flavescens, which belongs to the Fabaceae family. The classification of matrine falls under the category of alkaloids due to its nitrogen-containing structure. It is often studied alongside its derivatives, which are synthesized to enhance its biological efficacy and reduce toxicity.
The synthesis of matrine and its derivatives can be achieved through various methods, including total synthesis and semi-synthesis.
The molecular structure of matrine features a tetracyclic framework with the empirical formula . Key structural characteristics include:
Matrine participates in several chemical reactions that are crucial for its synthesis and modification:
The mechanism of action for matrine involves multiple pathways:
Matrine exhibits distinct physical and chemical properties:
Matrine has diverse applications in various fields:
Matrine demonstrates significant neuroprotective effects by modulating neuroinflammatory pathways in disorders like Alzheimer’s disease (AD). In Aβ1-42-induced AD rat models, matrine (100–200 mg/kg/day) restores the balance between pro-inflammatory Th17 cytokines (IL-17A, IL-23) and anti-inflammatory Treg cytokines (TGF-β, IL-35) in hippocampal and cortical tissues. This rebalancing correlates with improved cognitive performance in Morris water maze tests [1].
Matrine suppresses neuroinflammation by targeting microglial signaling cascades. It inhibits the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and nuclear factor kappa B (NF-κB), reducing the production of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) [7]. Additionally, matrine downregulates the expression of RORγt, a transcription factor essential for Th17 cell differentiation, thereby attenuating neurotoxic cytokine release [1].
Table 1: Matrine's Effects on Key Inflammatory Markers in Neurodegenerative Models
Target Pathway | Effect of Matrine | Experimental Model | Functional Outcome |
---|---|---|---|
Th17/Treg balance | ↓ IL-17A, IL-23; ↑ TGF-β, IL-35 | Aβ1-42-induced AD rats | Cognitive improvement |
p38 MAPK | Phosphorylation inhibition | Microglial cultures | Reduced TNF-α, IL-6 |
RORγt | mRNA downregulation | Rat brain homogenates | Suppressed neuroinflammation |
Matrine protects oligodendrocytes by inhibiting caspase-3 activation, a key executor of apoptosis. In vitro studies confirm that matrine reduces mitochondrial cytochrome c release and caspase-3 cleavage, preserving myelin integrity in neuronal tissues [7]. This mechanism is critical in demyelinating disorders like encephalomyelitis, where matrine significantly delays disease progression [5].
Matrine exerts broad anticancer activity by inducing mitochondrial apoptosis and suppressing oncogenic signaling. In cholangiocarcinoma, matrine (0.25–2.0 g/L) activates caspase-9 and -3 via JAK2/STAT3 inhibition, reducing the anti-apoptotic protein Mcl-1 [3]. Similarly, in hepatocellular carcinoma, matrine disrupts energy metabolism by activating the MST1/JNK pathway, leading to irreversible mitochondrial dysfunction [7].
Matrine triggers intrinsic apoptosis by collapsing the mitochondrial membrane potential (ΔΨm). In HepG2 liver cancer cells, matrine upregulates Bax/Bcl-2 ratios, promoting mitochondrial outer membrane permeabilization and cytochrome c release. This cascade activates caspase-9 and -3, resulting in DNA fragmentation [7]. Notably, matrine’s synergy with sorafenib enhances this effect by upregulating PTEN expression via miR-21 suppression [7].
Table 2: Mitochondrial Apoptosis Mechanisms Induced by Matrine
Cancer Type | Mitochondrial Target | Key Molecular Changes | Downstream Effects |
---|---|---|---|
Cholangiocarcinoma | ΔΨm collapse | ↑ Bax/Bcl-2; cytochrome c release | Caspase-9/3 activation |
Hepatocellular carcinoma | Energy metabolism | MST1/JNK activation | ROS accumulation |
Pancreatic cancer | STAT3 inhibition | Autophagy downregulation | Impaired ATP synthesis |
Matrine inhibits cancer cell proliferation by blocking Src kinase, a regulator of epithelial-mesenchymal transition (EMT). In breast cancer cells, matrine suppresses Src-mediated phosphorylation of focal adhesion kinase (FAK), reducing cell migration and invasion [7]. Similarly, in non-small cell lung cancer, matrine downregulates Src-dependent TMEM16A calcium-activated chloride channels, inhibiting tumor growth in vivo [7].
Matrine and its derivatives show potent activity against RNA viruses, including hepatitis B virus (HBV) and porcine reproductive viruses (PRRSV/PCV2). Sophoridine, a matrine-type alkaloid, reduces HBV surface antigen (HBsAg) secretion by 42.7% in HepG2.2.15 cells at 1.6 mM, outperforming lamivudine [10].
Matrine derivatives (e.g., compounds 4a and 4d) inhibit HBsAg and HBeAg by downregulating tumor necrosis factor receptor-associated factor 6 (TRAF6) and p38 MAPK. This disrupts HBV replication cycles and reduces extracellular virion release [10]. Metabolomic analyses reveal that sophoridine depletes cycloleucine and phytosphingosine, metabolites essential for viral capsid assembly [10].
In co-infected mouse models, matrine (40 mg/kg) reduces PCV2 viral loads in the liver by 67% and alleviates interstitial pneumonia. It enhances macrophage phagocytosis and lymphocyte proliferation, restoring immune competence against dual-viral infections [6]. Mechanistically, matrine binds directly to the viral spike protein of PRRSV, blocking host cell entry and activating caspase-dependent apoptosis via MAPK signaling [4] [6].
Table 3: Antiviral Efficacy of Matrine Against RNA Viruses
Virus | Experimental Model | Key Effects | Proposed Mechanism |
---|---|---|---|
HBV | HepG2.2.15 cells | ↓ HBsAg/HBeAg secretion | TRAF6/p38 MAPK downregulation |
PRRSV/PCV2 | KM mice | ↓ Liver viral load (67%) | Spike protein binding; MAPK-induced apoptosis |
PEDV | Vero cells | ↓ Viral replication | Caspase cascade activation |
The tables summarize matrine's disease-modulating mechanisms derived from the cited experimental data.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7